Cas no 2189044-97-9 (N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide)

N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide is a specialized organic compound featuring a thiophene-substituted cyclopentylmethyl scaffold linked to an acrylamide moiety. Its unique structure combines the electronic properties of the thiophene ring with the reactivity of the acrylamide group, making it a valuable intermediate in synthetic chemistry, particularly for polymerization or functionalization applications. The cyclopentylmethyl group enhances steric control, while the prop-2-enamide functionality offers versatility in further chemical modifications. This compound is suited for research in materials science, pharmaceuticals, and agrochemicals, where tailored molecular architectures are required. Its stability and well-defined reactivity profile facilitate precise synthetic pathways.
N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide structure
2189044-97-9 structure
Product Name:N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide
CAS No:2189044-97-9
MF:C13H17NOS
MW:235.345182180405
CID:5410425
PubChem ID:132326877
Update Time:2025-05-23

N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[[1-(2-Thienyl)cyclopentyl]methyl]-2-propenamide
    • 2189044-97-9
    • AKOS033934751
    • EN300-26584470
    • N-{[1-(thiophen-2-yl)cyclopentyl]methyl}prop-2-enamide
    • N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide
    • Z2517211400
    • N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide
    • Inchi: 1S/C13H17NOS/c1-2-12(15)14-10-13(7-3-4-8-13)11-6-5-9-16-11/h2,5-6,9H,1,3-4,7-8,10H2,(H,14,15)
    • InChI Key: QOCCUTRDQPZYDT-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1(CNC(C=C)=O)CCCC1

Computed Properties

  • Exact Mass: 235.10308534g/mol
  • Monoisotopic Mass: 235.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 57.3Ų

Experimental Properties

  • Density: 1.107±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 418.8±27.0 °C(Predicted)
  • pka: 14.90±0.46(Predicted)

N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584470-0.05g
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}prop-2-enamide
2189044-97-9 95.0%
0.05g
$246.0 2025-03-20

N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide Related Literature

Additional information on N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide

Professional Introduction to Compound with CAS No. 2189044-97-9 and Product Name: N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide

The compound with the CAS number 2189044-97-9 and the product name N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of a thiophen-2-yl moiety and a cyclopentylmethyl group in its molecular framework suggests a rich chemical diversity that can be exploited for various biological activities.

Recent research in the field of heterocyclic compounds has highlighted the importance of thiophene derivatives in medicinal chemistry due to their broad spectrum of biological activities. The thiophen-2-yl group in this compound not only contributes to its structural complexity but also enhances its pharmacological potential. Studies have shown that thiophene-based molecules can exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of this moiety into the N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide structure may lead to novel therapeutic agents with improved efficacy and reduced side effects.

The cyclopentylmethyl group in the compound's structure adds another layer of complexity, contributing to its steric and electronic properties. Cycloalkyl groups are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The cyclopentylmethyl moiety can influence the compound's solubility, permeability, and metabolic stability, making it a valuable component in drug design. This feature is particularly relevant in the development of oral formulations, where bioavailability is a critical factor.

In the context of drug discovery, the N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide structure presents an interesting scaffold for further derivatization. The amide functional group provides a site for chemical modification, allowing researchers to explore different analogs with tailored biological activities. Functional groups such as carboxylic acids, esters, or amides can be introduced to enhance specific interactions with biological targets. This flexibility makes the compound a promising candidate for high-throughput screening and virtual docking studies.

Advances in computational chemistry have enabled the rapid design and optimization of molecular structures. By leveraging molecular modeling techniques, researchers can predict the binding affinity and selectivity of N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide towards various biological targets. These studies can guide the synthesis of novel derivatives with enhanced potency and selectivity. Computational methods such as molecular dynamics simulations and quantum mechanical calculations are essential tools in modern drug discovery, providing insights into the interactions between small molecules and biological macromolecules.

The synthesis of complex organic molecules like N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide requires meticulous planning and expertise in organic synthesis techniques. Modern synthetic strategies often involve multi-step reactions, including cross-coupling reactions, cyclization processes, and functional group transformations. The use of advanced catalytic systems has significantly improved the efficiency and scalability of these synthetic routes. For instance, palladium-catalyzed cross-coupling reactions are widely employed to construct carbon-carbon bonds in complex molecular frameworks.

The pharmacological evaluation of N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide has been a focus of recent research efforts. Preliminary studies have demonstrated promising results in vitro, suggesting potential applications in treating various diseases. The compound's ability to interact with biological targets such as enzymes and receptors may lead to new therapeutic interventions. Further investigations are needed to elucidate its mechanism of action and assess its safety profile in vivo.

The development of novel pharmaceutical agents is a complex process that involves extensive research and collaboration among scientists from different disciplines. Medicinal chemists work closely with biologists, pharmacologists, and clinicians to identify new drug targets and design molecules with desired properties. The compound N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide, with its unique structural features, exemplifies the importance of interdisciplinary approaches in drug discovery.

As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. Small molecules like N-{1-(thiophen-2-yl)cyclopentylmethyl}prop-2-enamide play a crucial role in this process by offering precise interactions with biological targets. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is transforming drug discovery by enabling faster identification and optimization of lead compounds.

In conclusion, the compound with CAS number 2189044-97-9 and product name N-{1-(thiophen-2-y]}cyclopentyle m] prop umented by recent research findings underscores its potential as a valuable tool in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug development efforts aimed at addressing unmet medical needs.

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